molecular formula C5H6N4O B1665363 3-Aminopyrazine-2-carboxamide CAS No. 32587-10-3

3-Aminopyrazine-2-carboxamide

Cat. No. B1665363
CAS RN: 32587-10-3
M. Wt: 138.13 g/mol
InChI Key: SFSMATGDLFHTHE-UHFFFAOYSA-N
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Patent
US07691858B2

Procedure details

A solution of 3-amino-pyrazine-2-carboxylic acid methyl ester (5.0 g, 33 mmol) in concentrated ammonium hydroxide solution (30 mL) was heated at 60° C. for 3 h. The mixture was cooled to RT and the resulting solid filtered. After thoroughly washed with water followed by ether, the title compound was obtained as a brown solid (3.7 g, 82%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Yield
82%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[CH:7][N:6]=1)=O.[OH-].[NH4+:13]>>[NH2:11][C:10]1[C:5]([C:3]([NH2:13])=[O:2])=[N:6][CH:7]=[CH:8][N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C1=NC=CN=C1N
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid filtered
WASH
Type
WASH
Details
After thoroughly washed with water

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=CN1)C(=O)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.